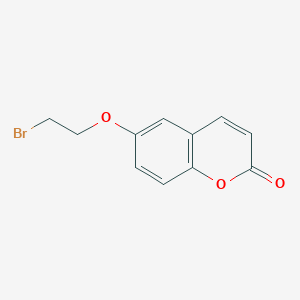

6-(2-Bromo-ethoxy)-chromen-2-one

Description

6-(2-Bromo-ethoxy)-chromen-2-one is a synthetic coumarin (chromen-2-one) derivative characterized by a 2-bromoethoxy substituent at the 6-position of the chromen-2-one scaffold. Coumarins are benzopyrone-based heterocycles with a broad spectrum of biological activities, including anticancer, anticoagulant, and antimicrobial properties .

Properties

Molecular Formula |

C11H9BrO3 |

|---|---|

Molecular Weight |

269.09 g/mol |

IUPAC Name |

6-(2-bromoethoxy)chromen-2-one |

InChI |

InChI=1S/C11H9BrO3/c12-5-6-14-9-2-3-10-8(7-9)1-4-11(13)15-10/h1-4,7H,5-6H2 |

InChI Key |

LBNMXZKGOSLXHW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=O)O2)C=C1OCCBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Brominated Chromen-2-one Derivatives

a. 6-Bromo-3-butyryl-2H-chromen-2-one (CAS: 2199-83-9)

- Structural Features : Bromine at the 6-position and a butyryl group at the 3-position.

- Synthesis : Prepared via bromination and subsequent acylation reactions .

- Applications : Used as an intermediate in pharmaceutical synthesis, particularly for anticancer agents.

b. 3-Acetyl-6-bromo-2H-chromen-2-one (CAS: 2199-93-1)

- Structural Features : Bromine at the 6-position and an acetyl group at the 3-position.

- Comparison : The bromoethoxy substituent may offer better metabolic stability than the acetyl group, which is prone to hydrolysis .

c. 6-Bromo-7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one

- Structural Features : Bromine at the 6-position, hydroxy groups at the 7- and 4-(hydroxymethyl) positions.

- Applications : Hydroxyl groups enhance solubility but may reduce bioavailability due to increased polarity .

- Comparison : The hydrophobic bromoethoxy group in 6-(2-Bromo-ethoxy)-chromen-2-one could improve blood-brain barrier penetration compared to polar hydroxy substitutions .

Ether-Substituted Chromen-2-one Derivatives

a. 7-(6-Bromo-hexyloxy)-4-methyl-2H-chromen-2-one

- Structural Features : A bromohexyloxy chain at the 7-position and a methyl group at the 4-position.

- Synthesis : Synthesized via Williamson ether synthesis, similar to methods used for bromoethoxy derivatives .

- Biological Activity : Long alkyl chains enhance lipophilicity, correlating with improved anticancer activity in vitro .

- Comparison : The shorter bromoethoxy chain in 6-(2-Bromo-ethoxy)-chromen-2-one may reduce off-target interactions compared to bulkier alkyl chains .

b. 3-(2-Bromo-4,5-dimethoxyphenyl)-6-methoxy-2H-chromen-2-one (CAS: 419539-57-4)

- Structural Features : A brominated dimethoxyphenyl group at the 3-position and methoxy at the 6-position.

- Applications : Designed for selective estrogen receptor modulation (SERM) activity .

- Comparison : The bromoethoxy group in 6-(2-Bromo-ethoxy)-chromen-2-one may offer better steric compatibility with enzyme active sites than aromatic substituents .

Pharmacokinetic and Toxicity Profiles

- ADMET Properties :

- Brominated coumarins generally exhibit moderate metabolic stability. For example, compounds like 6-bromo-3-methyl-4H-chromen-4-one show favorable oral bioavailability in QSAR models .

- The bromoethoxy group in 6-(2-Bromo-ethoxy)-chromen-2-one is predicted to enhance drug-likeness (Lipinski’s Rule compliance) compared to charged or highly polar substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.